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(7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol
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Overview
Description
(7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol is an organic compound that features a benzodioxole ring substituted with a chlorine atom and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol typically involves the introduction of a methanethiol group to a benzodioxole ring that has been chlorinated at the 7-position. One common method involves the reaction of 7-chloro-1,3-benzodioxole with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The chlorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (7-chloro-2H-1,3-benzodioxol-5-yl)methanesulfonic acid.
Reduction: Formation of 2H-1,3-benzodioxol-5-yl)methanethiol.
Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
(7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzodioxole ring may interact with cellular membranes and other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(7-chloro-2H-1,3-benzodioxol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(7-chloro-2H-1,3-benzodioxol-5-yl)methanamine: Contains an amine group instead of a thiol group.
(7-chloro-2H-1,3-benzodioxol-5-yl)methane: Lacks the thiol group, making it less reactive.
Uniqueness
(7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol is unique due to the presence of both a chlorine atom and a methanethiol group on the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
(7-chloro-2H-1,3-benzodioxol-5-yl)methanethiol is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its biological significance. The presence of a thiol group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, in vitro assays demonstrated that the compound effectively reduced cell viability in human cancer cell lines at micromolar concentrations.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 5.0 | Apoptosis induction |
MCF-7 (breast cancer) | 4.2 | Cell cycle arrest |
A549 (lung cancer) | 6.8 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition.
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 8 | Gram-positive |
Escherichia coli | 16 | Gram-negative |
Pseudomonas aeruginosa | 32 | Gram-negative |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and microbial survival.
- Gene Expression Modulation : The compound affects the expression of genes related to cell survival and apoptosis.
Case Studies
A notable case study involved the administration of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Properties
Molecular Formula |
C8H7ClO2S |
---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
(7-chloro-1,3-benzodioxol-5-yl)methanethiol |
InChI |
InChI=1S/C8H7ClO2S/c9-6-1-5(3-12)2-7-8(6)11-4-10-7/h1-2,12H,3-4H2 |
InChI Key |
XACOVZCLRGIKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CS)Cl |
Origin of Product |
United States |
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